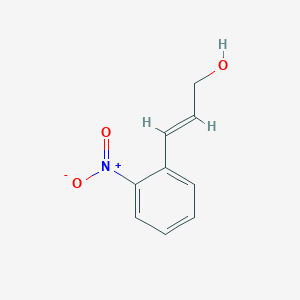

(E)-3-(2-nitrophenyl)prop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,11H,7H2/b5-3+ |

InChI Key |

JQDUHQARXQIRHF-HWKANZROSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CO)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for E 3 2 Nitrophenyl Prop 2 En 1 Ol and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide a more streamlined route to (E)-3-(2-nitrophenyl)prop-2-en-1-ol, often involving the transformation of a closely related precursor in a single or minimal number of steps.

Reduction of (E)-3-(2-nitrophenyl)prop-2-en-1-al Precursors

A prominent and straightforward method for the synthesis of this compound is the selective reduction of the corresponding aldehyde, (E)-3-(2-nitrophenyl)prop-2-en-1-al. This transformation requires careful selection of reducing agents to achieve chemoselectivity, targeting the aldehyde functional group while preserving the nitro group and the carbon-carbon double bond.

Catalytic hydrogenation can be employed for the reduction of the aldehyde group. However, this method requires careful control of reaction conditions to prevent the simultaneous reduction of the nitro group and the olefinic bond. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters. For instance, palladium-on-carbon (Pd/C) is a common catalyst, but its use can sometimes lead to the reduction of the nitro group to an amine. researchgate.net Therefore, catalyst systems with modified selectivity are often sought. Platinum-based catalysts, for example, have been shown to offer different selectivity profiles compared to palladium. researchgate.net

Table 1: Catalytic Hydrogenation Conditions for Related Reductions

| Catalyst | Substrate | Product | Key Observations | Reference |

| 5% Pd/C | 3-(2-nitrophenyl)isoxazoles | 4-aminoquinolines | Reduction of nitro group and ring closure. | researchgate.net |

| 5% Pt/C | 2-(2-nitrobenzyl)-substituted β-keto esters | cis-(±)-2-alkyl-1,2,3,4-tetrahydroquinoline-3-carboxylic esters | Cleaner reaction, favoring the cis product. | researchgate.net |

| Pd nanoparticle-organic-silica | N-4-nitrophenyl nicotinamide | N-4-aminophenyl nicotinamide | Selective reduction of the nitro group. | rsc.org |

This table presents data for related catalytic hydrogenation reactions to illustrate catalyst-dependent selectivity.

Metal hydride reagents are widely used for the reduction of aldehydes and ketones to alcohols. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is particularly well-suited for the reduction of aldehydes in the presence of less reactive functional groups like nitro groups and esters. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The use of sodium borohydride offers the advantage of high chemoselectivity, making it a preferred method for converting (E)-3-(2-nitrophenyl)prop-2-en-1-al to the desired allylic alcohol without affecting the nitro functionality. wikipedia.org The combination of sodium borohydride with other reagents, such as copper(II) chloride, can be used to achieve the reduction of nitrostyrenes to phenethylamines, showcasing the versatility of this hydride reagent. chemrxiv.org

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions Followed by Reduction

Olefination reactions provide a powerful tool for the construction of the carbon-carbon double bond in the target molecule. These reactions are typically followed by a reduction step to yield the final allylic alcohol.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. masterorganicchemistry.compressbooks.publibretexts.org In the context of synthesizing this compound, this would involve the reaction of 2-nitrobenzaldehyde (B1664092) with a suitable phosphorus ylide, followed by reduction of the resulting ester or other carbonyl-containing group to the alcohol. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.orgyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comslideshare.net This reaction often provides excellent (E)-selectivity for the formation of the double bond. wikipedia.orgnrochemistry.com The HWE reaction is advantageous due to the easier removal of the phosphate (B84403) byproduct compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. orgsyn.org The general scheme involves reacting 2-nitrobenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base to form an α,β-unsaturated ester, which is then reduced to the allylic alcohol.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Dependent on ylide stability (unstabilized -> Z, stabilized -> E) | Generally favors (E)-alkene formation |

Cross-Coupling Reactions Leading to the Allylic System

Palladium-catalyzed cross-coupling reactions have emerged as a versatile method for forming carbon-carbon bonds. homkat.nlorganic-chemistry.org The synthesis of the allylic alcohol system in this compound can be envisioned through the coupling of a suitable 2-nitrophenyl derivative with a three-carbon building block. For instance, a palladium-catalyzed reaction between a 2-nitrophenyl halide or boronic acid and an appropriate allylic alcohol or its derivative could construct the desired framework. organic-chemistry.orgrsc.org Recent advancements have also demonstrated the direct dehydrative cross-coupling of allylic alcohols with various partners. homkat.nl A convergent method for the synthesis of allylic alcohols involves the reductive coupling of terminal alkynes with α-chloro boronic esters, which yields (E)-alkenes with high selectivity. dicp.ac.cnorganic-chemistry.org

Synthesis via Multi-Step Pathways

Transformation of Substituted Propenones (Chalcones)

A common and effective approach to synthesizing this compound and its analogues involves a two-step process: the synthesis of a chalcone (B49325) precursor followed by the selective reduction of its carbonyl group.

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. researchgate.netgordon.eduwikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org In the context of synthesizing the precursor for this compound, 2-nitrobenzaldehyde is reacted with acetone (B3395972).

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH), and a solvent like ethanol. gordon.edu The base deprotonates the α-hydrogen of the ketone (acetone) to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (2-nitrobenzaldehyde). The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, in this case, (E)-4-(2-nitrophenyl)but-3-en-2-one. gordon.edu To favor the mono-condensation product, the reaction conditions, such as temperature and the equivalents of reactants and base, can be optimized. For instance, microwave irradiation has been shown to promote the selective formation of benzalacetones in short reaction times and with good yields. nih.gov

A study on the Claisen-Schmidt reaction between p-nitrobenzaldehyde and acetone demonstrated the influence of the solvent on the reaction outcome. researchgate.net While this study focused on the para-substituted analogue, the principles can be applied to the ortho-substituted isomer. The use of microwave activation in the presence of a base like NaOH can lead to the formation of the desired benzalacetone, although side reactions such as the formation of dibenzalacetone can occur, particularly with electron-withdrawing substituents on the aldehyde. nih.gov

Table 1: Claisen-Schmidt Condensation of Substituted Benzaldehydes with Acetone

| Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | NaOH, microwave (40°C, 35 min) | (E)-4-phenylbut-3-en-2-one | ~90 | nih.gov |

| 4-Nitrobenzaldehyde | NaOH, microwave | (E)-4-(4-nitrophenyl)but-3-en-2-one | 46 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Once the chalcone precursor, (E)-4-(2-nitrophenyl)but-3-en-2-one, is synthesized, the next step is the selective reduction of the carbonyl group to an alcohol, yielding this compound. This transformation requires a chemoselective reducing agent that will reduce the ketone to a secondary alcohol without affecting the carbon-carbon double bond or the nitro group.

A variety of reagents can be employed for the chemoselective reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. rsc.org One common method is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum isopropoxide as the reducing agent. Another effective method involves the use of sodium borohydride (NaBH₄) in the presence of a cerium(III) chloride (CeCl₃), known as the Luche reduction. This method is particularly effective for the 1,2-reduction of enones, selectively forming allylic alcohols. rsc.org

It is crucial to avoid reagents and conditions that would lead to the reduction of the double bond (1,4-addition) or the nitro group. For instance, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) would likely reduce both the double bond and the nitro group.

Organometallic Reagent Additions to Nitrobenzaldehydes

An alternative synthetic strategy involves the direct addition of a two-carbon nucleophile to 2-nitrobenzaldehyde. This approach constructs the carbon skeleton and introduces the alcohol functionality in a single step.

Grignard reagents are powerful nucleophiles that readily add to aldehydes to form alcohols. organic-chemistry.orgorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com To synthesize this compound, a vinyl Grignard reagent, such as vinylmagnesium bromide, can be added to 2-nitrobenzaldehyde. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup protonates the resulting alkoxide to yield the desired allylic alcohol. organicchemistrytutor.comlibretexts.org

A key consideration when using Grignard reagents with substrates containing a nitro group is the potential for side reactions. Grignard reagents are strongly basic and can react with acidic protons. libretexts.org However, in the case of 2-nitrobenzaldehyde, the primary reaction is the nucleophilic addition to the carbonyl group. It is also possible to use other organometallic reagents, such as organolithium compounds, which are even more nucleophilic than Grignard reagents. saskoer.ca

The addition of Grignard reagents to α,β-unsaturated aldehydes and ketones can result in either 1,2-addition (to the carbonyl) or 1,4-addition (conjugate addition). libretexts.orgdalalinstitute.com Since 2-nitrobenzaldehyde is not an α,β-unsaturated aldehyde itself, the addition of a vinyl Grignard reagent will proceed via 1,2-addition to the carbonyl group.

Besides Grignard reagents, other nucleophilic addition strategies can be employed. For instance, organozinc and organolithium reagents are also effective for addition to carbonyl compounds. dalalinstitute.com Organolithium reagents, in particular, are highly reactive and can provide the desired alcohol upon reaction with 2-nitrobenzaldehyde. saskoer.ca

Another powerful method for olefination is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide. mnstate.eduorganic-chemistry.orgwikipedia.orgumass.edulibretexts.org To form an allylic alcohol, a modified Wittig reagent would be required. However, the Wittig reaction is more commonly used to form alkenes by replacing the carbonyl oxygen, which would not directly yield the desired alcohol.

Strategies for Stereoselective (E)-Olefin Formation

The formation of the (E)-isomer (trans-isomer) of the double bond is often desired. In the Claisen-Schmidt condensation, the (E)-isomer is typically the thermodynamically more stable product and is therefore formed preferentially.

When direct olefination reactions are employed, the stereoselectivity can be controlled by the choice of reaction and reagents. The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.comyoutube.comresearchgate.net The HWE reaction is well-known for producing (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.comalfa-chemistry.com In this approach, 2-nitrobenzaldehyde would be reacted with a phosphonate ylide derived from an acetaldehyde (B116499) equivalent. The resulting product would be an α,β-unsaturated ester or another carbonyl compound, which would then require reduction to the allylic alcohol. The stereoselectivity of the HWE reaction is influenced by factors such as the steric bulk of the reactants and the reaction temperature. wikipedia.org

Table 2: Comparison of Olefination Reactions for (E)-Alkene Synthesis

| Reaction | Reagents | Stereoselectivity | Notes | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Aldehyde, Ketone, Base | Generally favors (E)-isomer | Thermodynamic control | researchgate.netwikipedia.org |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate ylide | Predominantly (E)-alkene | Stabilized ylides favor (E)-isomer | wikipedia.orgnrochemistry.comalfa-chemistry.com |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Transformation Studies

Reactions of the Allylic Alcohol Moiety

The hydroxyl group positioned adjacent to the carbon-carbon double bond is known as the allylic alcohol moiety. This structural feature is of significant interest in organic synthesis due to its unique reactivity. sltchemicals.com

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions used. libretexts.orgchemguide.co.uk For allylic alcohols like (E)-3-(2-nitrophenyl)prop-2-en-1-ol, the goal is often the selective oxidation to the corresponding α,β-unsaturated aldehyde or carboxylic acid, while preserving the double bond and the nitro group. rsc.org

The oxidation of this compound first yields the corresponding α,β-unsaturated aldehyde, (E)-3-(2-nitrophenyl)acrylaldehyde. libretexts.org If the oxidizing agent is still present, this aldehyde can be further oxidized to form (E)-3-(2-nitrophenyl)acrylic acid. libretexts.orgnagwa.com

The general transformation can be depicted as follows:

this compound → (E)-3-(2-nitrophenyl)acrylaldehyde

(E)-3-(2-nitrophenyl)acrylaldehyde → (E)-3-(2-nitrophenyl)acrylic acid

To achieve the formation of the carboxylic acid, the reaction is typically conducted with an excess of the oxidizing agent and heated under reflux to ensure the complete oxidation of the intermediate aldehyde. libretexts.org

Controlling the oxidation to stop at the aldehyde stage requires careful selection of reagents and reaction conditions. nagwa.com Mild and selective oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. sltchemicals.com

Common methods for the selective oxidation of primary allylic alcohols to aldehydes include the use of:

Pyridinium (B92312) chlorochromate (PCC) : PCC is a mild oxidant that can effectively convert primary allylic alcohols to α,β-unsaturated aldehydes under anhydrous conditions. sltchemicals.comstackexchange.com It is often buffered to prevent side reactions caused by its slightly acidic nature. vanderbilt.edu

Manganese Dioxide (MnO₂) : Activated manganese dioxide is a highly selective reagent for the oxidation of allylic and benzylic alcohols. vanderbilt.edu The activity of MnO₂ can depend on its method of preparation. vanderbilt.edu

Copper-catalyzed aerobic oxidation : Systems using catalytic amounts of copper with molecular oxygen as the terminal oxidant offer an inexpensive and environmentally friendly method for oxidizing allylic alcohols to aldehydes. rsc.org

For the full oxidation to carboxylic acids, stronger oxidizing agents or different reaction setups are used:

Potassium dichromate(VI) or Sodium dichromate(VI) in sulfuric acid : This is a classic method for oxidizing primary alcohols to carboxylic acids. libretexts.orglibretexts.org Using an excess of the oxidant and heating under reflux ensures the reaction proceeds to completion. libretexts.org

One-pot, two-step procedures : An alcohol can first be oxidized to the aldehyde using a mild oxidant, followed by the addition of a second oxidant like sodium chlorite (B76162) (NaClO₂) in a "Lindgren oxidation" to convert the aldehyde to the carboxylic acid, often in the same reaction vessel. rsc.org

Table 1: Reagents for the Oxidation of Allylic Alcohols

| Reagent/System | Product | Selectivity/Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild, anhydrous conditions; selective for aldehyde. sltchemicals.comstackexchange.com |

| Activated Manganese Dioxide (MnO₂) | Aldehyde | Highly selective for allylic alcohols. vanderbilt.edu |

| Cu-catalyst / O₂ | Aldehyde | Aerobic, often requires a co-catalyst. rsc.org |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Strong oxidant, requires heat and excess reagent for full oxidation. libretexts.org |

| TEMPO / NaClO₂ | Carboxylic Acid | One-pot oxidation from alcohol to carboxylic acid. rsc.org |

Allylic Alkylation Reactions

The allylic alcohol moiety in this compound is a prime site for allylic alkylation reactions. These reactions, typically catalyzed by transition metals like palladium or cobalt, involve the substitution of the hydroxyl group with a nucleophile. The general scheme involves the activation of the alcohol, followed by the formation of a metal-complexed π-allyl intermediate, which then reacts with a suitable nucleophile to form a new carbon-carbon or carbon-heteroatom bond.

The presence of the 2-nitro group on the phenyl ring significantly influences the electronic properties of the molecule, though it does not directly participate in the substitution at the allylic position. This electron-withdrawing group can affect the reactivity of the π-system and the stability of reaction intermediates.

The mechanism of transition-metal-catalyzed allylic alkylation is a well-studied area of organometallic chemistry. For allylic alcohols, the reaction generally proceeds through the formation of a π-allylpalladium intermediate. mdpi.comresearchgate.net

The catalytic cycle for a palladium-catalyzed reaction typically involves the following steps:

Oxidative Addition: A low-valent palladium(0) complex coordinates to the double bond of the allylic alcohol. The C-O bond is then cleaved in an oxidative addition step, often facilitated by the in-situ conversion of the hydroxyl group into a better leaving group (e.g., acetate (B1210297) or carbonate). This forms a cationic η³-allylpalladium(II) complex. mdpi.com

Nucleophilic Attack: A soft nucleophile, such as a malonate ester or an enolate, attacks the π-allyl ligand. The attack can occur at either of the two terminal carbons of the allyl system. The regioselectivity of this attack is influenced by the electronic and steric properties of the allyl ligand and the reaction conditions.

Reductive Elimination: The new C-C bond is formed, and the palladium(0) catalyst is regenerated, completing the catalytic cycle.

Recent research has also explored cobalt-catalyzed allylic substitutions, which may proceed through different mechanistic pathways, sometimes involving photoredox catalysis to generate the active Co(I) species from a Co(II) precatalyst. researchgate.net

Table 1: Catalytic Systems for General Allylic Alkylation Reactions

| Catalyst System | Typical Nucleophiles | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Pd(0) complexes (e.g., Pd(PPh₃)₄) | Stabilized carbanions (e.g., malonates, β-keto esters) | Formation of a η³-allylpalladium(II) intermediate via oxidative addition. | mdpi.comnih.gov |

| Co(II)/dppBz with photoredox catalyst | Carboxylates (decarboxylative allylation) | In situ generation of an active Co(I) species. | researchgate.net |

| Palladium(II) acetate/Quinone | 1,3-dicarbonyl compounds | Direct C-H activation of an allyl group to form the π-allyl intermediate. | mdpi.com |

Isomerization Reactions of Allylic Alcohols

Allylic alcohols, including this compound, can undergo isomerization reactions to form the corresponding carbonyl compounds. This transformation represents a 1,3-hydrogen shift, converting the allylic alcohol into its enol tautomer, which rapidly rearranges to the more stable carbonyl form. This process is typically catalyzed by transition metal complexes.

The isomerization of this compound would yield 3-(2-nitrophenyl)propanal. This reaction is a formal redox-neutral process and can be achieved with high selectivity using various catalytic systems. Catalysts based on ruthenium, rhodium, and iridium are particularly effective for this transformation.

A general method for the oxidation of alcohols to carbonyl compounds involves the use of iron salts in the presence of a sulfoxide (B87167) catalyst. google.com This system allows for the production of aldehydes and ketones with high selectivity, minimizing the formation of by-products such as carboxylic acids. google.com The process works by using a primary oxidant with a high redox potential to continuously regenerate the active sulfoxide catalyst from the sulfide (B99878) formed during the reaction. google.com This catalytic approach could be applied to the isomerization of this compound to produce the corresponding aldehyde efficiently.

The mechanism of transition-metal-catalyzed isomerization of allylic alcohols often involves a series of organometallic elementary steps. A common pathway proceeds as follows:

Coordination: The allylic alcohol coordinates to the metal center.

Oxidative Addition: The catalyst performs an oxidative addition into the O-H bond, forming a metal-alkoxide-hydride intermediate.

β-Hydride Elimination: A β-hydride elimination from the carbon bearing the alkoxide group generates a metal-hydride complex and the corresponding enone or aldehyde, but this is less common for isomerization.

1,3-Hydride Shift: More commonly, the metal hydride re-adds to the double bond in a migratory insertion step, but with the opposite regioselectivity. A subsequent β-hydride elimination from the original carbinol carbon forms an enol or enolate complex.

Release of Product: The enol is released and tautomerizes to the final carbonyl compound, regenerating the active catalyst.

This sequence effectively transfers a hydrogen atom from the oxygen to the γ-carbon of the allylic system, resulting in the isomerization of the double bond and subsequent tautomerization.

Conjugate Addition Reactions

The carbon-carbon double bond in this compound is part of an α,β-unsaturated system, conjugated to the electron-withdrawing 2-nitrophenyl ring. This electronic arrangement polarizes the double bond, rendering the β-carbon electrophilic and highly susceptible to conjugate addition (or Michael addition) by a wide range of nucleophiles.

This type of reactivity is a cornerstone of synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound as the substrate are not detailed in the literature, the principle is well-established for similar nitroalkenes. For example, the asymmetric Michael addition of 3-acyloxy-2-oxindoles to nitroalkenes, catalyzed by nickel complexes, proceeds with high yields and stereoselectivity. rsc.org This highlights the utility of the nitroalkene moiety as a Michael acceptor. Nucleophiles that could potentially react with this compound in a conjugate addition fashion include enolates, amines, thiols, and organometallic reagents. The reaction would result in the formation of a new bond at the carbon adjacent to the phenyl ring, leading to derivatives like 3-(2-nitrophenyl)-3-(nucleaphile)propan-1-ol.

Cyclization Reactions and Intramolecular Processes

The proximity of the allylic alcohol and the ortho-nitro group allows for a variety of intramolecular reactions, which can be triggered by light or chemical reagents.

Ortho-nitroaromatic compounds are well-known for their rich photochemical reactivity. Upon UV irradiation, the nitro group can be excited to a triplet state, which can then behave as a diradical. A common pathway involves the abstraction of a hydrogen atom from an adjacent ortho-substituent. This photochemical behavior has been studied for compounds like o-nitrobenzaldehyde and o-nitrophenol. rsc.orgrsc.org

In the case of o-nitrobenzaldehyde, photochemical transformation leads to o-nitrosobenzoic acid via a ketene (B1206846) intermediate. rsc.org For this compound, irradiation could initiate an intramolecular hydrogen abstraction from the hydroxyl group of the allylic alcohol by the excited nitro group. This would generate a biradical intermediate, which could then undergo cyclization to form a five- or six-membered heterocyclic ring containing nitrogen and oxygen, or it could lead to fragmentation products. This photo-induced process is a powerful tool for the synthesis of complex heterocyclic structures from relatively simple precursors.

Intramolecular selenoetherification is a powerful reaction for the synthesis of cyclic ethers from unsaturated alcohols. nih.gov In this reaction, an electrophilic selenium reagent adds to the double bond, forming a cyclic seleniranium ion intermediate, which is then trapped by the intramolecular hydroxyl group. A key challenge in developing enantioselective versions of this reaction is controlling the stereochemical integrity of the seleniranium ion, which can undergo racemization.

Research has shown that the nature of the aryl group on the selenium electrophile has a profound impact on the stability of this intermediate. Specifically, the use of a 2-nitrophenylselenenyl group significantly suppresses the racemization of the seleniranium ion. nih.gov This stabilizing effect is crucial for achieving high enantioselectivity in catalytic asymmetric selenoetherification reactions. While this compound itself is the substrate (the unsaturated alcohol), the findings directly highlight the importance of the 2-nitrophenyl moiety in a closely related context. The study demonstrated that various unsaturated alcohols can be cyclized in good yields and moderate to good enantioselectivities using N-(2-nitrophenylselenenyl)succinimide as the electrophile in the presence of a chiral Lewis base catalyst. nih.gov This underscores the utility of the 2-nitrophenyl group in facilitating stereocontrolled cyclization reactions.

Table 2: Lewis Base Catalyzed Intramolecular Selenoetherification of an Unsaturated Acid nih.gov

| Lewis Base Catalyst (10 mol%) | Yield of Seleno Lactone |

| DMPU | >95% |

| PPh3(S) | >95% |

| HMPA | >95% |

| No Catalyst | <5% |

This table illustrates the principle of Lewis base catalysis in a related selenofunctionalization reaction, as detailed in the source. The substrate is an unsaturated carboxylic acid leading to a seleno lactone.

Derivatization Strategies and Analogue Synthesis

Modification of the Hydroxyl Group

The primary hydroxyl group in (E)-3-(2-nitrophenyl)prop-2-en-1-ol is a prime target for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Esterification and Etherification

Esterification is a common strategy to mask the polarity of a hydroxyl group and can be achieved through various methods. One effective approach is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its mild reaction conditions and broad substrate scope. For instance, the esterification of cinnamyl alcohol derivatives with various carboxylic acids proceeds efficiently using this protocol.

Another common method involves the use of acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). This approach is straightforward and generally provides good yields of the corresponding esters.

Etherification , the conversion of the hydroxyl group to an ether linkage, is another valuable derivatization technique. The Williamson ether synthesis is a classic and versatile method for preparing ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Sodium hydride (NaH) is a common choice for this purpose.

| Reaction | Reagents and Conditions | Product Type | Representative Yields |

| Steglich Esterification | Carboxylic acid, DCC or EDC, DMAP, CH₂Cl₂ | Ester | 80-95% |

| Acylation | Acyl chloride or Anhydride, Pyridine or Et₃N, CH₂Cl₂ | Ester | 75-90% |

| Williamson Ether Synthesis | 1. NaH, THF; 2. Alkyl halide | Ether | 70-85% |

| Yields are representative for cinnamyl alcohol derivatives and may vary for this compound. |

Formation of Activated Intermediates for Further Transformations

To enhance the reactivity of the hydroxyl group and facilitate its displacement by a wider range of nucleophiles, it can be converted into a better leaving group. Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups and are commonly employed for this purpose. The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate can then be readily displaced by various nucleophiles in SN2 reactions, allowing for the introduction of diverse functionalities.

| Intermediate | Reagents and Conditions | Key Features |

| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine, 0 °C to rt | Excellent leaving group for SN2 reactions |

| Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine, CH₂Cl₂, 0 °C to rt | Good leaving group, often used when tosylate is too bulky |

Modification of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the propenyl side chain offers another site for chemical modification, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Epoxidation and Dihydroxylation

Epoxidation , the formation of a three-membered cyclic ether (epoxide), is a valuable transformation that introduces two new stereocenters and provides a versatile intermediate for further reactions. The electron-withdrawing nature of the 2-nitrophenyl group makes the double bond in this compound electron-deficient. For such electron-poor alkenes, nucleophilic epoxidation methods are often employed. Reagents like hydrogen peroxide in the presence of a base can be effective. Alternatively, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) can also be used, although the reaction rates may be slower compared to electron-rich alkenes. The allylic hydroxyl group can direct the epoxidation to occur on the same face of the double bond.

Dihydroxylation , the addition of two hydroxyl groups across the double bond, can be achieved with either syn- or anti-stereoselectivity. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.

| Reaction | Reagents and Conditions | Stereochemistry |

| Epoxidation | m-CPBA, CH₂Cl₂ | Syn-addition |

| Syn-dihydroxylation | OsO₄ (cat.), NMO, acetone (B3395972)/water | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Anti-addition |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition)

Diels-Alder Reaction : The carbon-carbon double bond in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. The presence of the electron-withdrawing nitro group enhances the dienophilic character of the double bond, making it more reactive towards electron-rich dienes. This reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.

1,3-Dipolar Cycloaddition : This reaction involves the [3+2] cycloaddition of a 1,3-dipole with the double bond of this compound, which acts as the dipolarophile. purdue.edu This method is highly effective for the synthesis of five-membered heterocyclic rings. A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can be employed, leading to the formation of triazoles, isoxazoles, and isoxazolidines, respectively.

| Cycloaddition | Reactant Type | Product |

| Diels-Alder | Electron-rich diene | Substituted cyclohexene (B86901) |

| 1,3-Dipolar (with azide) | Azide | Triazoline |

| 1,3-Dipolar (with nitrile oxide) | Nitrile oxide | Isoxazoline |

Formation of Hydrazone Derivatives

The hydroxyl group of this compound can be oxidized to the corresponding aldehyde, (E)-3-(2-nitrophenyl)prop-2-enal, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). This aldehyde serves as a precursor for the synthesis of hydrazone derivatives.

Hydrazones are formed by the condensation reaction of an aldehyde with a hydrazine (B178648) derivative. soeagra.com This reaction is typically carried out in an acidic medium, which catalyzes the nucleophilic attack of the hydrazine on the carbonyl carbon. A wide variety of substituted hydrazines and hydrazides can be used, allowing for the introduction of diverse functionalities into the final hydrazone product. Hydrazones are known to possess a broad spectrum of biological activities, making this a particularly interesting derivatization strategy.

| Hydrazine Reactant | Product Hydrazone | Typical Reaction Conditions |

| Hydrazine hydrate | (E)-3-(2-nitrophenyl)prop-2-enal hydrazone | Ethanol (B145695), catalytic acetic acid, reflux |

| Phenylhydrazine | (E)-3-(2-nitrophenyl)prop-2-enal phenylhydrazone | Ethanol, catalytic acetic acid, reflux |

| 2,4-Dinitrophenylhydrazine | (E)-3-(2-nitrophenyl)prop-2-enal 2,4-dinitrophenylhydrazone | Ethanol, catalytic H₂SO₄, reflux |

| Isonicotinic hydrazide | N'-((E)-3-(2-nitrophenyl)allylidene)isonicotinohydrazide | Ethanol, catalytic acetic acid, reflux |

Chalcone (B49325) Analogue Synthesis and Structural Variations

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors in flavonoid biosynthesis and are known for their diverse biological activities. Analogues of this compound can be designed as chalcones, where the propen-1-ol is replaced by a propen-1-one system. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative ijarsct.co.innih.gov.

The synthesis of nitro-substituted chalcones, for instance, can be achieved by reacting a nitro-substituted acetophenone with a substituted benzaldehyde, or vice versa, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent mdpi.comresearchgate.net. The yields of these reactions can be influenced by factors such as the nature and position of the substituents, the strength of the base, and the reaction temperature researchgate.net.

The biological activity of chalcones can be significantly modulated by introducing different substituents on the two aromatic rings (Ring A, derived from the acetophenone, and Ring B, from the benzaldehyde). A wide variety of electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro) have been incorporated into the chalcone framework to study their effects on biological properties.

For the synthesis of analogues related to this compound, 2-nitrobenzaldehyde (B1664092) can be condensed with various substituted acetophenones. The presence of the nitro group, an electron-withdrawing group, on Ring B can influence the reactivity of the aldehyde and the properties of the resulting chalcone researchgate.netalcrut.com. Studies have shown that the position and nature of substituents on both rings play a crucial role in determining the biological profile of the chalcone.

| Ring A (from Acetophenone) | Ring B (from Benzaldehyde) | Catalyst | Yield (%) | Reference |

| 2-Nitroacetophenone | 2-Nitrobenzaldehyde | NaOH/Ethanol | 42 | mdpi.com |

| 2-Nitroacetophenone | 3-Nitrobenzaldehyde | NaOH/Ethanol | 90 | mdpi.com |

| 2-Nitroacetophenone | 4-Nitrobenzaldehyde | NaOH/Ethanol | 81 | mdpi.com |

| 4-Methoxyacetophenone | 2-Nitrobenzaldehyde | NaOH/Ethanol | 59 (aldol product) | |

| Substituted Acetophenones | Nitrobenzaldehydes | Ultrasonic Irradiation | 56-92 | researchgate.net |

Replacing one or both of the phenyl rings in the chalcone scaffold with heteroaromatic rings can lead to novel analogues with distinct biological activities. The synthesis of these heteroaromatic chalcones also typically relies on the Claisen-Schmidt condensation.

For instance, pyridinyl chalcones can be synthesized by condensing an acetylpyridine with a substituted benzaldehyde, or by reacting a substituted acetophenone with a pyridinecarboxaldehyde nih.govbamu.ac.insemanticscholar.org. Similarly, thienyl chalcones can be prepared using an acetylthiophene and a substituted benzaldehyde nih.gov. The introduction of these heteroaromatic rings alters the electronic and steric properties of the molecule, which can lead to new interactions with biological targets. The synthesis conditions, such as the choice of base and solvent, can be optimized to achieve good yields of the desired heteroaromatic chalcones.

| Heteroaromatic Ring Source (Ketone) | Aldehyde | Catalyst/Solvent | Yield | Reference |

| 2-Acetylpyridine | Substituted Benzaldehydes | KOH/Ethanol | - | semanticscholar.org |

| 4-Acetylpyridine | Aromatic Aldehydes | - | Good | nih.gov |

| 2-Acetylthiophene | Benzaldehyde | NaOH/Water | Good | nih.gov |

| 2,6-Dihydroxy acetophenone | Pyridine-2-carbaldehyde | KOH/Ethanol | - | bamu.ac.in |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D NMR (¹H and ¹³C NMR) for Structural Elucidation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in determining the carbon-hydrogen framework of (E)-3-(2-nitrophenyl)prop-2-en-1-ol.

In the ¹H NMR spectrum, the chemical shifts, multiplicities, and coupling constants of the proton signals provide a wealth of information. The protons on the aromatic ring typically appear in the downfield region, influenced by the electron-withdrawing nitro group. The vinylic protons of the prop-2-en-1-ol chain exhibit characteristic shifts and a large coupling constant, confirming the E (trans) configuration of the double bond. The methylene (B1212753) protons adjacent to the hydroxyl group and the hydroxyl proton itself will also have distinct signals.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the aromatic ring, the vinylic carbons, and the carbon bearing the hydroxyl group will each resonate at specific chemical shifts. The position of these signals is indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | ~4.3 | d | ~5 |

| H-2 | ~6.4 | dt | ~16, 5 |

| H-3 | ~7.1 | d | ~16 |

| Aromatic-H | 7.4-8.0 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~63 |

| C-2 | ~125 |

| C-3 | ~135 |

| Aromatic C | 124-148 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are employed to establish the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinylic protons (H-2 and H-3) and between the vinylic proton (H-2) and the methylene protons (H-1). It would also help in assigning the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and their directly attached carbons. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the signal for C-1 would correlate with the signal for H-1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are expected.

The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The nitro (-NO₂) group will exhibit two strong, characteristic stretching vibrations, one asymmetric and one symmetric, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The carbon-carbon double bond (C=C) of the alkene will show a stretching vibration in the 1600-1680 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the out-of-plane bending vibrations for the substituted benzene (B151609) ring appear in the 650-900 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| C=C stretch (alkene) | 1600-1680 | Medium |

| NO₂ asymmetric stretch | ~1520 | Strong |

| NO₂ symmetric stretch | ~1350 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.org

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. rsc.org

For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule from the alcohol, loss of the nitro group, and cleavage of the propenol side chain.

High-Resolution Mass Spectrometry (HRMS)rsc.org

High-resolution mass spectrometry (HRMS) is a highly accurate technique that can determine the mass of a molecule to several decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. HRMS would be used to confirm the elemental formula of this compound as C₉H₉NO₃.

LC-MS and GC-MS Applicationsrsc.org

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. rsc.org

LC-MS: This technique is well-suited for the analysis of this compound due to its polarity and thermal sensitivity. LC-MS allows for the separation of the compound from a complex mixture, followed by its identification and quantification based on its mass spectrum. This is particularly useful in metabolic studies or for monitoring its presence in various matrices.

GC-MS: While the hydroxyl group may require derivatization to increase volatility and thermal stability, GC-MS can also be used for the analysis of this compound. It offers high-resolution separation and is a standard method for the analysis of volatile and semi-volatile organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed information regarding the UV-Vis absorption maxima (λmax), corresponding molar absorptivity (ε), and the solvent used for the analysis of this compound has not been reported in the reviewed literature. This analysis would typically provide insights into the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated system and the nitro and hydroxyl functional groups.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray crystallographic study of this compound, which would provide definitive information about its three-dimensional structure in the solid state, has not been found in the public domain. Such a study would reveal key structural parameters, including the crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₉H₉NO₃ |

| Formula weight | 179.17 |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Absorption coefficient (mm⁻¹) | Data Not Available |

| F(000) | Data Not Available |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and reactivity of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For a compound like (E)-3-(2-nitrophenyl)prop-2-en-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed. researchgate.net

These calculations would yield crucial data points:

Optimized Molecular Structure: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.netchemsrc.com

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Related Chalcone (B49325) Derivative (Note: This data is for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and is for illustrative purposes only) researchgate.net

| Parameter | Value (in water) |

| HOMO Energy | -5.731 eV |

| LUMO Energy | -1.984 eV |

| Energy Gap (ΔE) | 3.747 eV |

Computational methods are invaluable for elucidating complex reaction pathways. For this compound, studies could investigate its synthesis or degradation mechanisms. For instance, research on the reaction of related nitroalkenes has used DFT to map potential energy surfaces, identifying intermediates, transition states, and activation energies. mdpi.commdpi.com This analysis can determine the most probable reaction mechanism, such as whether a reaction proceeds through a concerted or stepwise pathway. mdpi.comresearchgate.net These studies are critical for optimizing reaction conditions and understanding product formation.

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. The this compound molecule has several rotatable bonds, leading to various possible conformers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable, low-energy conformations.

Studies on similar chalcones reveal that the planarity of the molecule is a key feature. nih.govnih.gov For instance, in a related structure, the dihedral angle between the two phenyl rings was found to be a critical parameter, influencing the crystal packing and intermolecular interactions. nih.govresearchgate.net Intramolecular hydrogen bonds can also play a role in stabilizing specific conformations. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques simulate how a molecule interacts with biological macromolecules, which is fundamental in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

In studies of similar compounds, docking simulations have been used to predict binding affinities (often expressed as binding energy in kcal/mol or kJ/mol) and to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the ligand and the amino acid residues in the protein's active site. nih.govmanchesterorganics.com For example, docking studies on p-nitrophenyl hydrazones against enzymes like COX-2 were performed to evaluate their potential as anti-inflammatory agents. researchgate.netmanchesterorganics.com

Table 2: Example of Molecular Docking Results for a p-Nitrophenyl Hydrazone Derivative against COX-2 (Note: This data is for a different compound and is for illustrative purposes only) manchesterorganics.com

| Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| Compound Derivative | -10.5 | TYR-385, ARG-513, PHE-518 |

| Celecoxib (Control) | -12.6 | TYR-385, SER-530, LEU-352 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a full QSAR study requires data on a series of related compounds, the principles can be applied to understand the potential of a single molecule.

For this compound, QSAR-related predictions would involve calculating various molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, number of hydrogen bond donors/acceptors). These descriptors are then used in models that predict properties related to pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness, such as adherence to Lipinski's Rule of Five. researchgate.net Such analyses on related nitrophenyl compounds have been used to predict their potential as orally bioavailable drugs and to assess their likely metabolic stability. chemrxiv.org

Development of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound are not prominently available in existing literature, the framework for their development is well-established through research on related nitroaromatic and chalcone-like molecules.

The development of a QSAR model for a class of compounds that includes this compound would typically involve several key stages. The first stage is the careful selection of a dataset of molecules with a range of structural variations and corresponding measured biological activities. The biological activity is often expressed as the concentration required to produce a certain effect, such as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition concentration (IGC50). manchesterorganics.com

Once the dataset is compiled, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure. The next step is to use statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model that correlates the descriptors with the biological activity. manchesterorganics.com The goal is to find the best-fitting equation that can reliably predict the activity of new, untested compounds.

The final and crucial stage is the validation of the QSAR model. This is performed to ensure that the model is robust and has predictive power. Statistical parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q²), and an external validation using a test set of compounds are typically evaluated. For a QSAR model to be considered reliable, these statistical measures must meet certain established thresholds. manchesterorganics.com

Application of Physicochemical Descriptors

The foundation of any QSAR model lies in the selection of appropriate physicochemical descriptors. These numerical values represent the properties of a molecule that are thought to influence its biological activity. For a molecule like this compound, which contains a nitro group on a phenyl ring attached to a propenol chain, a variety of descriptors would be considered. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for its interaction with biological targets. The presence of the electron-withdrawing nitro group significantly influences the electronic nature of the aromatic ring. Important electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively.

Partial Atomic Charges: These describe the distribution of charge within the molecule and can identify sites for electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, which can influence how well it fits into a biological receptor site. Examples include:

Molecular Weight: The total mass of the molecule.

Molecular Volume and Surface Area: These describe the space occupied by the molecule.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for lipophilicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

The table below summarizes some of the key physicochemical descriptors that would be relevant in a QSAR study of this compound and related compounds.

| Descriptor Category | Descriptor Name | Significance in QSAR |

| Electronic | HOMO Energy | Relates to the electron-donating capacity of the molecule. |

| LUMO Energy | Relates to the electron-accepting capacity of the molecule. | |

| Dipole Moment | Influences solubility and membrane permeability. manchesterorganics.com | |

| Hydrophobic | LogP | Measures the lipophilicity, affecting ADME properties. |

| Steric | Molecular Weight | Basic descriptor of molecular size. |

| Molar Refractivity | Relates to molecular volume and polarizability. | |

| Topological | Wiener Index | Describes molecular branching. |

In theoretical studies of related chalcones, it has been shown that the distribution of electron density, as visualized by molecular electrostatic potential (MEP) maps, can identify reactive regions of the molecule. For this compound, the nitro group and the hydroxyl group would be expected to be key sites for intermolecular interactions.

Ultimately, by developing and validating a robust QSAR model using these descriptors, it would be possible to predict the biological activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds. This computational approach is a cornerstone of modern drug discovery and chemical research.

Role as a Synthetic Intermediate

The strategic placement of reactive functional groups in this compound underpins its utility as a synthetic intermediate. The allylic alcohol can be oxidized, the nitro group can be reduced to an amine, and the double bond can participate in various addition and cyclization reactions, opening avenues to a diverse array of molecular architectures.

Precursor for Carbonyl Compounds via Isomerization

The isomerization of allylic alcohols to their corresponding carbonyl compounds is a fundamental transformation in organic synthesis. While specific studies on the isomerization of this compound are not extensively detailed in the literature, the general conversion of allylic alcohols to aldehydes and ketones is a well-established process. mdpi.com This transformation can be achieved using various catalytic systems, including those based on transition metals like copper. mdpi.com The oxidation of this compound would yield (E)-3-(2-nitrophenyl)prop-2-enal, also known as 2-nitrocinnamaldehyde. This aldehyde is a valuable synthon in its own right, for instance, in the synthesis of indigo (B80030) and other heterocyclic compounds.

The isomerization can also proceed in the reverse direction, from the Z-alkene to the E-alkene, through photoisomerization techniques. For example, the E-to-Z photoisomerization of cinnamamide (B152044) derivatives has been demonstrated using a recycling photoreactor with an immobilized photosensitizer. rsc.org This suggests that the stereochemistry of the double bond in this compound and its derivatives could be controlled photochemically.

| Allylic Alcohol Substrate | Carbonyl Product | Catalyst/Conditions | Reference |

| General Allylic Alcohols | Aldehydes/Ketones | Copper-based catalyst systems | mdpi.com |

| E-Cinnamamide Derivatives | Z-Cinnamamide Derivatives | Immobilized photosensitizer, 405 nm light | rsc.org |

| This compound | (E)-3-(2-nitrophenyl)prop-2-enal | Hypothetical oxidation | - |

Building Block for Heterocyclic Compounds

A significant application of this compound lies in its potential as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinolines. mpg.deorganic-chemistry.orgresearchgate.net The synthetic strategy typically involves the reduction of the nitro group to an amine, yielding (E)-3-(2-aminophenyl)prop-2-en-1-ol. This intermediate can then undergo intramolecular cyclization or condensation with other reagents to form the quinoline (B57606) core.

The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a modified approach, 2-aminobenzyl alcohols can be used in place of the corresponding aldehydes. organic-chemistry.org For instance, a nickel-catalyzed, one-pot synthesis of hydroquinolines has been developed starting from nitroaldehydes and ketones, which proceeds through the in-situ formation of an aminoaldehyde followed by a Friedländer-type condensation and subsequent hydrogenation. mpg.deresearchgate.net This methodology highlights the potential of reducing the nitro group of this compound and then utilizing the resulting amino alcohol in similar cyclization strategies.

Furthermore, β-nitrostyrenes, which share the core structural motif of this compound, are recognized as versatile building blocks for a wide range of O- and S-containing heterocycles through various reaction pathways, including domino reactions. bohrium.com This underscores the broader potential of this compound in the synthesis of diverse heterocyclic frameworks. nih.govrsc.orgorganic-chemistry.org

Contribution to Photouncaging Chemistry

The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG), also known as a "caging" group, in organic synthesis and chemical biology. nih.govwikipedia.orgscholasticahq.com These groups can be cleaved with light, allowing for the controlled release of a protected molecule with high spatial and temporal precision. nih.gov The this compound scaffold is an excellent candidate for the development of novel PPGs.

Design and Synthesis of Photochemically Removable Protecting Groups

The core of a photochemically removable protecting group based on this compound would be the ortho-nitrophenyl moiety. researchgate.net The hydroxyl group of the alcohol provides a convenient handle for attaching a molecule of interest through an ether or ester linkage. Upon irradiation with UV light, the ortho-nitrobenzyl system undergoes an intramolecular rearrangement, leading to the cleavage of this linkage and the release of the "uncaged" molecule. nih.govpsu.edu

The efficiency and properties of ortho-nitrobenzyl-based PPGs can be fine-tuned by modifying the aromatic ring or the benzylic position. instras.comnih.gov For instance, introducing electron-donating groups to the phenyl ring can red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light for cleavage. instras.comnih.gov The quantum yield of the uncaging process, a measure of the efficiency of the photoreaction, is also influenced by the nature of the leaving group. rsc.org

| Protecting Group | Protected Functional Groups | Key Features | Reference |

| ortho-Nitrobenzyl (NB) | Alcohols, Carboxylic acids, Amines, Phosphates | Widely used, well-studied mechanism | nih.govwikipedia.org |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Various | Red-shifted absorption, improved properties | instras.comnih.gov |

| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Alcohols, Amines | Used in oligonucleotide synthesis | - |

Mechanism of Photouncaging via Cycloaromatization

The photouncaging mechanism of ortho-nitrobenzyl derivatives is a well-studied process that proceeds through a series of reactive intermediates. wikipedia.orgnih.gov Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate. rsc.orgnih.gov

This intermediate then undergoes a cycloaromatization reaction. The aci-nitro species cyclizes to form a five-membered ring intermediate, a benzisoxazolidine derivative. rsc.org This cyclic intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct. rsc.orgnih.gov This entire process results in the release of the caged molecule. The formation of a hydrated nitroso compound as an intermediate has also been proposed, particularly in aprotic solvents. rsc.org

Potential in Materials Science Research

The photoresponsive nature of the ortho-nitrophenyl group also opens up possibilities for the application of this compound and its derivatives in materials science. One notable area is in the development of photoresists. Photoresists are light-sensitive materials used in microlithography to pattern surfaces, a critical process in the manufacturing of microelectronics. wikipedia.org

In the 1980s, nitrobenzyl-based PPGs were explored for use in deep UV positive-tone photoresists. wikipedia.org A polymer blend containing a protected substrate becomes soluble in an aqueous base upon irradiation, as the PPG is cleaved, revealing a soluble functional group. wikipedia.org The this compound moiety, with its inherent photo-cleavable properties, could be incorporated into polymer backbones or as a pendant group to create novel photosensitive materials for such applications. The cinnamoyl group itself is a well-known photo-crosslinkable moiety, which could lead to dual-functionality materials. Further research into the polymerization of this compound or its derivatives could lead to the development of new photo-patternable films and coatings.

Applications in Organic Synthesis

Exploration as Non-linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties is a major driver in the field of photonics and optoelectronics. Such materials are crucial for a variety of applications, including optical switching, data storage, and frequency conversion. Organic molecules, in particular, have garnered considerable attention due to their large NLO responses, high laser damage thresholds, and the tunability of their molecular structures to optimize NLO effects.

While direct studies on the non-linear optical (NLO) properties of (E)-3-(2-nitrophenyl)prop-2-en-1-ol are not extensively documented in the literature, significant research has been conducted on structurally related nitrophenyl chalcones. Chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives, possess a similar π-conjugated backbone that is often associated with interesting NLO properties. The presence of a nitro group (a strong electron-withdrawing group) on one of the phenyl rings, in conjunction with various electron-donating groups on the other, creates a "push-pull" system that can enhance the second and third-order NLO response.

The microscopic origin of nonlinearity in these organic molecules is attributed to the delocalized π-electron systems that connect donor and acceptor groups, enhancing the required asymmetric polarizability. scirp.org Chalcones and their derivatives are of particular interest because they have a high tendency to crystallize in non-centrosymmetric structures, which is a prerequisite for second-order NLO effects like second-harmonic generation (SHG). scirp.org

Research Findings on Nitrophenyl Chalcones:

Extensive research has been dedicated to synthesizing and characterizing a variety of nitrophenyl chalcone (B49325) derivatives to understand the structure-property relationships that govern their NLO activity. These compounds are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).

Second-Order NLO Properties:

The Kurtz-Perry powder technique is a common method to evaluate the second-harmonic generation (SHG) efficiency of NLO materials. Several nitrophenyl chalcone derivatives have demonstrated significant SHG efficiencies, often compared to standard materials like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). For instance, a series of five chalcone derivatives were synthesized and their SHG efficiencies were found to be up to 14 times that of urea. scirp.org

| Nitrophenyl Chalcone Derivative | SHG Efficiency (vs. Urea) | Crystal System | Space Group |

|---|---|---|---|

| 3-Br-4'-methoxychalcone (3BMC) | High | Monoclinic | Cc |

| 2,4,5-trimethoxy-4'-chlorochalcone (2,4,5TMCC) | 4.3 | Not specified | Not specified |

| Generic Donor-Acceptor Chalcones | Up to 14 | Noncentrosymmetric | Not specified |

Third-Order NLO Properties:

The third-order NLO properties of nitrophenyl chalcones have been investigated using techniques such as the Z-scan method, which can determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). These parameters are crucial for applications in optical limiting and all-optical switching.

For example, the chalcone derivative (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one (2AT3N) was found to exhibit a high-order nonlinear absorption coefficient (β) of approximately 10⁻⁵ cm W⁻¹ and a nonlinear refractive index (n₂) of around 10⁻⁹ cm² W⁻¹. documentsdelivered.com Another study on 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC) reported a third-order NLO susceptibility (χ⁽³⁾) of 1.39×10⁻¹⁴ esu and a molecular hyperpolarizability (γ) of 6.89×10⁻³⁴ esu, indicating its potential for optical limiting applications. researchgate.net

| Nitrophenyl Chalcone Derivative | Nonlinear Absorption Coefficient (β) (cm W⁻¹) | Nonlinear Refractive Index (n₂) (cm² W⁻¹) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

|---|---|---|---|

| (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one (2AT3N) | ~10⁻⁵ | ~10⁻⁹ | Not Reported |

| 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC) | Not Reported | Positive | 1.39 × 10⁻¹⁴ |

The exploration of nitrophenyl chalcones as NLO materials demonstrates a clear strategy of molecular engineering to achieve desired optical properties. The ease of synthesis and the ability to modify the donor and acceptor groups make them a versatile class of compounds for fundamental studies and for the development of new photonic devices. While this compound itself is not a chalcone, the principles learned from these related compounds could potentially guide the design of new NLO materials based on the cinnamyl alcohol scaffold.

Future Research Directions and Unexplored Avenues

The continued exploration of (E)-3-(2-nitrophenyl)prop-2-en-1-ol and its derivatives holds significant promise for advancements in organic synthesis and materials science. The unique combination of a reactive allylic alcohol, a conjugated π-system, and a versatile nitro group provides a rich platform for discovering novel chemical transformations and constructing complex molecular architectures. Future research is poised to unlock the full potential of this valuable building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.